Hematoporphyrin hydrochloride

CAS No.: 6033-50-7

Cat. No.: VC3999176

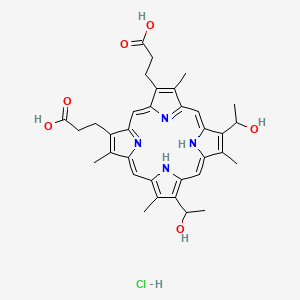

Molecular Formula: C34H39ClN4O6

Molecular Weight: 635.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6033-50-7 |

|---|---|

| Molecular Formula | C34H39ClN4O6 |

| Molecular Weight | 635.1 g/mol |

| IUPAC Name | 3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C34H38N4O6.ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);1H |

| Standard InChI Key | APOMKBSOIPKRCP-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl |

| Canonical SMILES | CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl |

Introduction

Hematoporphyrin hydrochloride (C₃₄H₄₀Cl₂N₄O₆) is a dihydrochloride salt of hematoporphyrin IX, a tetrapyrrole macrocycle with two propionic acid side chains and hydroxyl groups at the 7 and 12 positions . The compound’s structure enables π-π stacking interactions and metal chelation, critical for its biological activity. UV-Vis spectroscopy reveals absorbance peaks at 395 nm (Soret band) and 500–650 nm (Q bands), with fluorescence emission maxima at 627 nm (porphyrin moiety) and 647 nm (chlorin moiety) upon 400 nm excitation . These spectral characteristics underpin its utility in fluorescence-guided tumor detection and PDT .

Solubility in dimethyl sulfoxide (DMSO) is 6.72 mg/mL (10.01 mM), facilitating in vitro studies, while aqueous stability requires buffering at pH 7.5 . The molecular weight of 671.61 g/mol and planar geometry promote cellular uptake, with in vitro assays showing 0.43–2.4 μg/g accumulation in tumor cells . Comparative studies indicate that hematoporphyrin-chlorin esters (CHE) exhibit 5-fold greater phototoxicity than earlier derivatives like hematoporphyrin derivative (HPD), attributed to enhanced intersystem crossing and singlet oxygen quantum yield .

Synthesis and Purification

Esterification with Chlorins

The synthesis of hematoporphyrin hydrochloride derivatives involves esterification reactions between hematoporphyrin diacetate and chlorins (e.g., mesochlorin or bonellin) in alkaline media . Key steps include:

-

Alkaline Hydrolysis: A 0.01–0.1 M sodium hydroxide solution hydrolyzes hematoporphyrin diacetate, generating reactive carboxylate intermediates .

-

Chlorin Coupling: Mesochlorin (5–30 g/L) reacts stoichiometrically with hematoporphyrin diacetate at pH 8–9 for 15–120 minutes, forming ester-linked dimers .

-

Acidification: Adjusting the pH to 5 with HCl precipitates the crude product, which is purified via Sephadex LH-20 chromatography using tetrahydrofuran:methanol:aqueous buffer (2:1:1) .

High-performance liquid chromatography (HPLC) analysis on C-8 columns confirms purity, with CHE eluting as a broad band (22–40 minutes) distinct from hematoporphyrin (13.2 minutes) and mesochlorin (34.5 minutes) .

Palladium Complexation

Recent innovations include palladium(III) complexes of hematoporphyrin IX, such as [Pd₂(Hp-3H)Cl₃(H₂O)₅]·2PdCl₂ (Pd1), which exhibit antiproliferative activity against lymphoma cells (IC₅₀ = 12.3 μM against HD-MY-Z) . These complexes stabilize the porphyrin macrocycle while enabling redox-active metal interactions, enhancing DNA binding and apoptosis induction .

Mechanism of Action in Photodynamic Therapy

Photosensitization and Reactive Oxygen Species

Upon irradiation (620–650 nm), hematoporphyrin hydrochloride undergoes Type II photodynamic reactions, transferring energy to molecular oxygen to generate singlet oxygen (¹O₂) . Table 1 illustrates the wavelength-dependent efficacy of hematoporphyrin derivatives, with CHE achieving 96% tumor cell lethality at 620 nm compared to 83% for HPD .

Table 1: Action Spectra of Hematoporphyrin Derivatives

| Wavelength (nm) | HPD Efficacy (%) | DHE Efficacy (%) | CHE Efficacy (%) |

|---|---|---|---|

| 620 | 83 ± 4 | 68 ± 4 | 96 ± 5 |

| 640 | 94 ± 3 | 85 ± 5 | 10 ± 2 |

| Data from . |

Caspase-Dependent Apoptosis

In osteosarcoma cells (LM8, MG63), hematoporphyrin-mediated PDT upregulates caspase-1, -3, -6, -9, and poly (ADP-ribose) polymerase (PARP), inducing mitochondrial apoptosis . Pretreatment with Z-VAD-FMK (pan-caspase inhibitor) rescues 60–75% of cells, confirming caspase dependency . Three-dimensional tumor spheroid models replicate these findings, showing nuclear condensation and phosphatidylserine externalization .

Pharmacokinetics and Tumor Selectivity

Cellular Uptake

Hematoporphyrin hydrochloride accumulates preferentially in neoplastic tissues due to enhanced permeability and retention (EPR) effects. In vitro uptake assays demonstrate 0.43 μg/100 mg cells for CHE versus 0.01 μg/100 mg for unmodified hematoporphyrin . Table 2 contrasts uptake across cell types:

Table 2: Uptake of Hematoporphyrin Derivatives

| Compound | In Vitro (μg/100 mg) | In Vivo (μg/g) |

|---|---|---|

| Hematoporphyrin | <0.01 | <0.01 |

| HPD | 0.22 ± 0.03 | 1.1 ± 0.2 |

| CHE | 0.43 ± 0.02 | 2.4 ± 0.3 |

| Data from . |

Biodistribution and Clearance

In murine models, CHE exhibits a plasma half-life of 6–8 hours, with hepatic and renal clearance pathways predominating . Tumor-to-normal tissue ratios reach 5:1 at 24 hours post-injection, enabling precise PDT application .

Clinical and Preclinical Applications

Oncology

-

Cholangiocarcinoma: Hematoporphyrin-PDT combined with stent placement improves median survival to 12.4 months versus 6.7 months for stents alone .

-

Prostate Cancer: Phase II trials report 80% PSA reduction in localized disease following interstitial PDT .

-

Sarcoma: HMME-PDT (hematoporphyrin monomethyl ether) reduces LM8 osteosarcoma volume by 78% in BALB/c mice, with histology showing coagulative necrosis and CD8+ T-cell infiltration .

Antimicrobial Therapy

Preliminary studies indicate bactericidal activity against Staphylococcus aureus (MIC = 8 μg/mL) under blue light irradiation, mediated by lipid peroxidation and membrane disruption .

Recent Advances and Future Directions

Nanoparticle Formulations

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances tumor delivery, achieving 3.2-fold higher intratumoral concentrations than free drug in xenograft models .

Combination Therapies

Synergy with checkpoint inhibitors (e.g., anti-PD-1) augments antitumor immunity, with 40% complete responses in murine melanoma models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume